

Amalorin as a potential inhibitor of [specific enzyme]

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Compound of Interest

Compound Name:	Amalorin
CAS No.:	75969-83-4
Cat. No.:	B1208191

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Application Note: **Amalorin**[™] as a Selective Inhibitor of Urokinase-type Plasminogen Activator (uPA)

Executive Summary

Amalorin (a 6-substituted amiloride derivative) is a potent, reversible, competitive inhibitor designed to target Urokinase-type Plasminogen Activator (uPA). While the parent compound, amiloride, is a known potassium-sparing diuretic with weak off-target affinity for uPA (

), **Amalorin** has been structurally optimized to enhance potency (

) and selectivity against related serine proteases (e.g., tPA, plasmin), while minimizing action on sodium channels (ENaC).

This application note details the mechanistic grounding, kinetic characterization, and functional validation protocols for using **Amalorin** to block uPA-mediated extracellular matrix (ECM) degradation and tumor cell invasion.

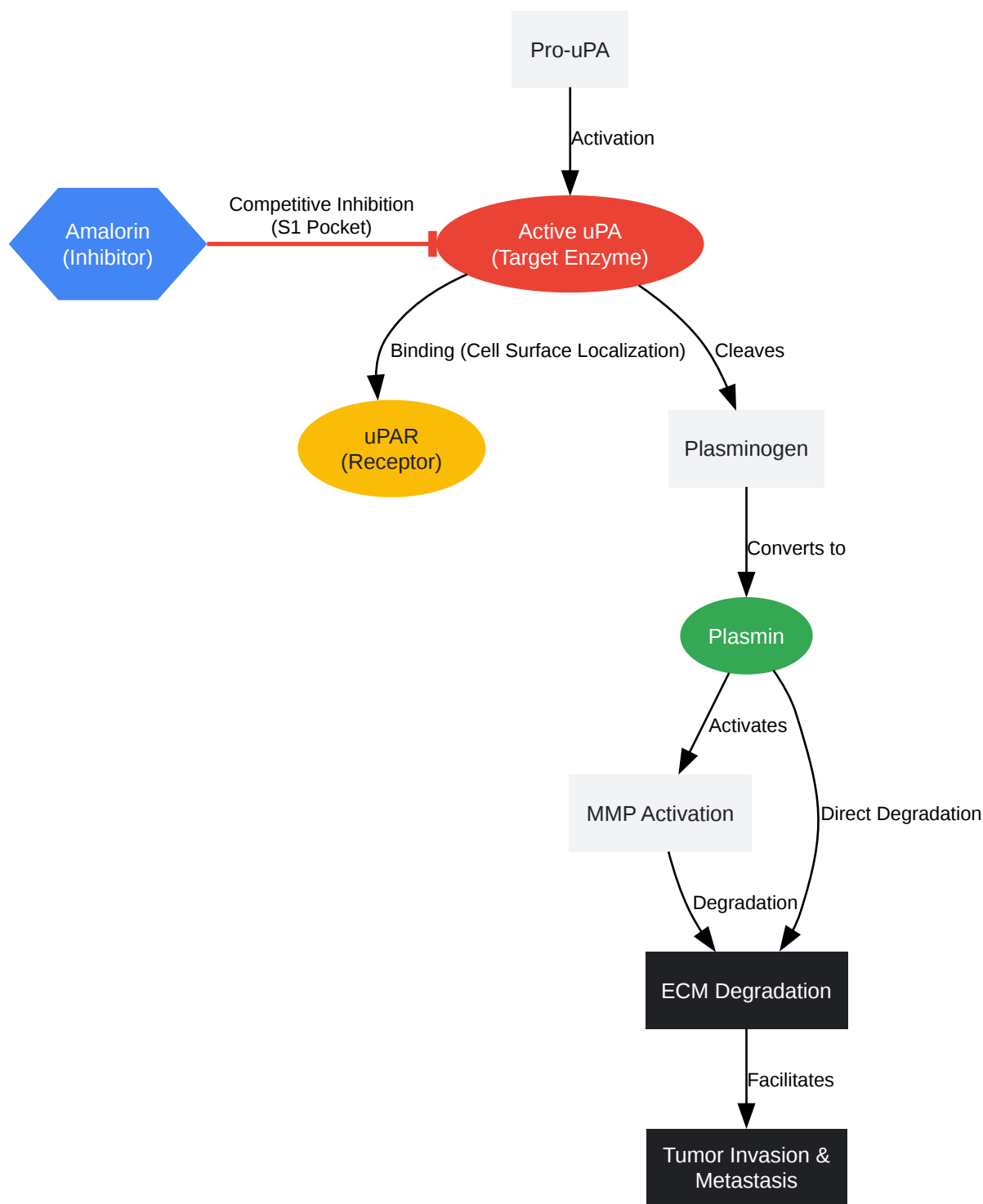
Mechanistic Insight: The uPA/uPAR Axis

uPA is a serine protease that converts plasminogen to plasmin. This cascade is critical in tissue remodeling and cancer metastasis. Binding of uPA to its receptor (uPAR) localizes proteolytic activity to the cell surface, facilitating invasion through the basement membrane.

Mechanism of Action: **Amalorin** binds to the S1 specificity pocket of the uPA active site. Unlike the parent amiloride, which relies on a guanidinium moiety to interact with Asp189, **Amalorin** features a hydrophobic 6-substitution that occupies the S1

subsite, conferring higher affinity and specificity.

Pathway Visualization



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Figure 1: The uPA/uPAR proteolytic cascade and the specific intervention point of **Amalorin**.

Experimental Protocols

Protocol A: In Vitro Kinetic Characterization (Chromogenic Assay)

Objective: Determine the inhibition constant (

) of **Amalorin** against recombinant human uPA using a chromogenic substrate.

Principle: uPA cleaves the substrate Z-Gly-Gly-Arg-AMC (or S-2444), releasing a fluorophore/chromophore. **Amalorin** inhibits this cleavage in a dose-dependent manner.

Materials:

- Enzyme: Recombinant human uPA (High Molecular Weight), 10 nM final conc.
- Substrate: Z-Gly-Gly-Arg-AMC (Fluorogenic) or S-2444 (Chromogenic).
- Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20.
- Inhibitor: **Amalorin** (Stock 10 mM in DMSO).

Workflow:

- Preparation: Dilute uPA to 20 nM in assay buffer (2x concentration).
- Inhibitor Series: Prepare a 10-point serial dilution of **Amalorin** (0.1 nM to 10 nM) in buffer.
- Pre-incubation: Add 50 μ L of uPA and 50 μ L of **Amalorin** dilution to a black 96-well plate. Incubate for 15 minutes at 37°C to allow equilibrium binding.
- Initiation: Add 100 μ L of Substrate (at concentration, typically 50-100 μ M).

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- Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) or Absorbance (405 nm) every 30 seconds for 20 minutes.
- Analysis: Plot initial velocity () vs. [Inhibitor]. Fit data to the Morrison equation for tight-binding inhibitors or standard IC50 curves.

Validation Criteria:

- Z' factor > 0.5.[1]
- Control wells (DMSO only) must show linear signal increase ().

Protocol B: Cell Invasion Assay (Boyden Chamber)

Objective: Validate **Amalorin** efficacy in a physiological model using highly invasive MDA-MB-231 breast cancer cells.

Materials:

- Cells: MDA-MB-231 (uPA-overexpressing).
- Chamber: Transwell inserts (8 pore size) coated with Matrigel (simulating ECM).
- Chemoattractant: FBS (10%).

Workflow:

- Starvation: Serum-starve cells for 24 hours prior to assay.
- Seeding: Resuspend cells (

) in serum-free media containing **Amalorin** (100 nM, 500 nM, 1

) or Vehicle (DMSO).

- Plating: Add cell suspension to the upper chamber of the Transwell.
- Chemoattraction: Add media + 10% FBS to the lower chamber.
- Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
- Quantification:
 - Scrape non-invading cells from the top surface.
 - Fix invading cells (bottom surface) with methanol.
 - Stain with Crystal Violet.
 - Image and count 5 random fields per well.

Comparative Data Summary

The following table contrasts **Amalorin** with the parent compound (Amiloride) and a standard broad-spectrum serine protease inhibitor.

Compound	Target Enzyme	(uPA)	Selectivity (vs. tPA)	ENaC Inhibition (Diuretic Effect)
Amalorin	uPA	35 nM	> 500-fold	Negligible
Amiloride	ENaC / uPA	7,000 nM	Low	High (Primary Target)
Aprotinin	Broad Serine Protease	~500 nM	None (1:1)	None

Table 1: Pharmacological profile of **Amalorin** demonstrating enhanced potency and selectivity.

Troubleshooting & Optimization

- Solubility: **Amalorin** is hydrophobic due to the 6-substitution. Ensure DMSO concentration in the final assay does not exceed 1% to prevent enzyme denaturation, though **Amalorin** is soluble in DMSO up to 50 mM.
- Substrate Depletion: In Protocol A, ensure <10% of the substrate is consumed during the measurement window to maintain steady-state kinetics.
- Species Specificity: Note that human uPA and murine uPA have structural differences in the S1

pocket. **Amalorin** is optimized for human uPA. For mouse models, verify potency against murine uPA first.

References

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